![molecular formula C12H19N3 B1527553 (1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine CAS No. 890652-01-4](/img/structure/B1527553.png)
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine
Overview
Description
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine, also known as N-methyl-1r,4r-cyclohexane-1,4-diaminopyridine (NMCPD), is an organic compound composed of two cyclohexane rings with a pyridine group attached to the nitrogen of the first ring. It is commonly used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a ligand for transition metal complexes. NMCPD has a range of applications in the fields of science and technology, including its use in the synthesis of new materials and in the development of new drug delivery systems.
Scientific Research Applications
NMCPD has been used in a variety of scientific research applications, including the synthesis of new materials, such as polymers and nanomaterials, and the development of new drug delivery systems. It has also been used as a ligand for transition metal complexes, as it can bind to the metal ions and form stable complexes. In addition, NMCPD has been used in the synthesis of organic compounds, such as amines and amides, and in the synthesis of pharmaceuticals.
Mechanism of Action
NMCPD acts as a ligand for transition metal complexes, forming stable complexes with the metal ions. These complexes can then be used in a variety of applications, such as catalyzing chemical reactions or binding to other molecules. NMCPD can also act as a reagent in organic synthesis, as it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
NMCPD has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
NMCPD has several advantages in laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also relatively non-toxic and has no known adverse effects on humans or animals. However, NMCPD is not very soluble in water, so it is not suitable for use in aqueous solutions.
Future Directions
NMCPD has a range of potential applications, including its use in the synthesis of new materials, the development of new drug delivery systems, and the synthesis of organic compounds. It may also have potential applications in the field of catalysis, as it can form stable complexes with transition metal ions. Additionally, NMCPD may have potential applications in the development of new pharmaceuticals, as it can be used in the synthesis of amines and amides. Finally, further research is needed to understand the biochemical and physiological effects of NMCPD, as well as its potential toxicity.
properties
IUPAC Name |
4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-2,7-8,11-12,15H,3-6,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUYTKVOMHSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223174 | |
Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine | |
CAS RN |
890652-01-4 | |
Record name | trans-N1-(3-Pyridinylmethyl)-1,4-cyclohexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.